

Technical Guide: Tenofovir-C3-O-C15-CF3 Ammonium (CAS: 2611373-80-7)

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Compound of Interest

Compound Name: *Tenofovir-C3-O-C15-CF3 ammonium*

Cat. No.: *B13914339*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir-C3-O-C15-CF3 ammonium (CAS: 2611373-80-7) is a novel, long-acting prodrug of the potent nucleotide reverse transcriptase inhibitor (NRTI), Tenofovir. This technical guide synthesizes the available information on this compound, focusing on its chemical identity, proposed mechanism of action, and the significance of its unique chemical modification. While specific experimental data for this compound is limited in the public domain, this document provides a framework for its understanding based on the well-established pharmacology of Tenofovir and the principles of prodrug design aimed at enhancing pharmacokinetic profiles.

Introduction

Tenofovir is a cornerstone of antiretroviral therapy (ART) for the treatment and prevention of HIV infection and in the management of chronic hepatitis B. However, its clinical utility can be limited by factors such as patient adherence to daily dosing regimens and potential long-term toxicities. To address these challenges, research has focused on the development of long-acting formulations and prodrugs of Tenofovir. **Tenofovir-C3-O-C15-CF3 ammonium** emerges from this research as a promising candidate with a significantly prolonged half-life compared to the parent drug.^{[1][2]} Its chemical structure suggests a lipid-based modification designed to improve its pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Tenofovir-C3-O-C15-CF3 ammonium** is presented in Table 1.

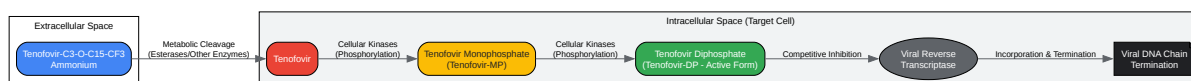
Property	Value
CAS Number	2611373-80-7
Molecular Formula	C28H52F3N6O5P
Molecular Weight	640.72 g/mol
Chemical Name	Tenofovir-C3-O-C15-CF3 ammonium
Canonical SMILES	Information not publicly available
Physical Description	Information not publicly available
Solubility	Information not publicly available
Storage Conditions	Information not publicly available

Table 1: Chemical and Physical Properties

Proposed Mechanism of Action

As a prodrug of Tenofovir, **Tenofovir-C3-O-C15-CF3 ammonium** is expected to undergo metabolic conversion to release the active antiviral agent, Tenofovir. The proposed mechanism of action is a multi-step process that ultimately leads to the inhibition of viral reverse transcriptase.

Signaling Pathway of Tenofovir Activation and Action



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Caption: Proposed intracellular activation pathway of **Tenofovir-C3-O-C15-CF3 ammonium**.

Experimental Data

Publicly available quantitative data for **Tenofovir-C3-O-C15-CF3 ammonium** is limited. The primary reported finding is its extended half-life in human liver microsomes, which is a key indicator of its long-acting potential.

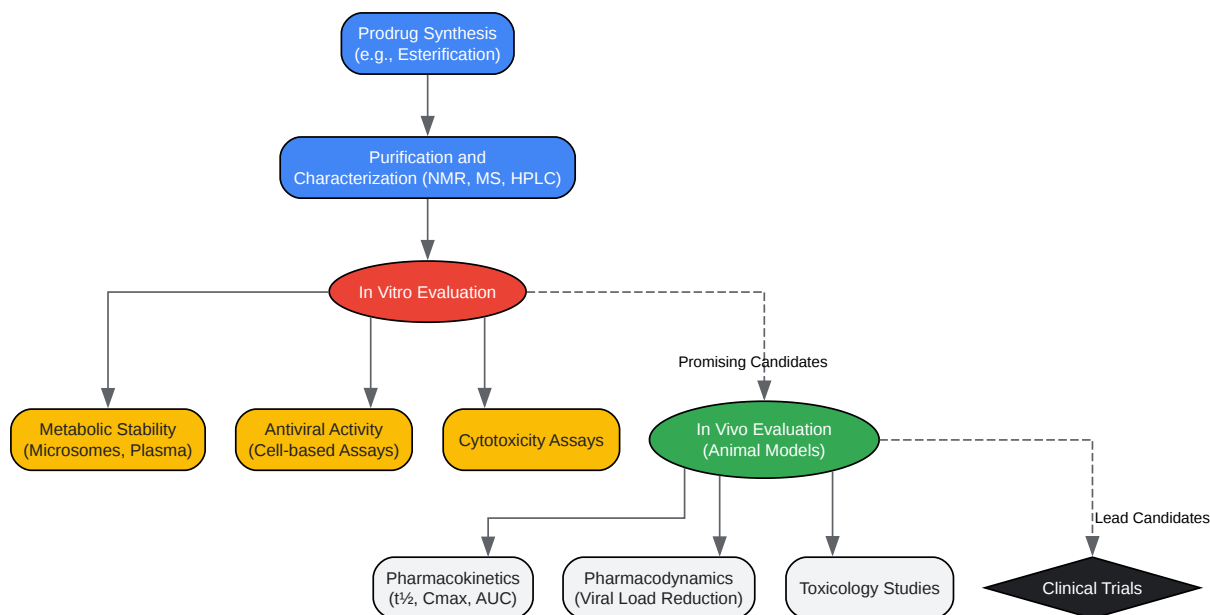
Parameter	Tenofovir-C3-O-C15-CF3 Ammonium	Tenofovir (Reference)
Half-life ($t_{1/2}$) in Human Liver Microsomes	Substantially longer	Shorter
In Vitro Anti-HIV Activity	Potent	Potent

Table 2: Comparative In Vitro Data

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **Tenofovir-C3-O-C15-CF3 ammonium** are not publicly available. However, based on standard practices in drug discovery and development, the following workflows would be employed.

General Experimental Workflow for Prodrug Evaluation



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Caption: A generalized workflow for the preclinical evaluation of a novel prodrug.

Discussion and Future Directions

The "-C3-O-C15-CF3" moiety in **Tenofovir-C3-O-C15-CF3 ammonium** is indicative of a lipid tail, a common strategy in prodrug design to enhance lipophilicity. This increased lipophilicity can lead to:

- Enhanced cell membrane permeability: Facilitating entry into target cells.
- Depot effect: Slower release from the site of administration (if administered intramuscularly or subcutaneously).

- Altered metabolism: The bulky lipid group can sterically hinder access by metabolic enzymes, thus prolonging the half-life.

Further research is required to fully elucidate the properties of **Tenofovir-C3-O-C15-CF3 ammonium**. Key areas for future investigation include:

- Detailed Pharmacokinetics: In vivo studies in relevant animal models to determine the full pharmacokinetic profile, including bioavailability, tissue distribution, and elimination pathways.
- Metabolism Studies: Identification of the specific enzymes responsible for the cleavage of the prodrug moiety to release active Tenofovir.
- Long-Term Efficacy and Safety: In vivo studies to assess the long-term antiviral efficacy and safety profile of this long-acting formulation.
- Formulation Development: Optimization of a pharmaceutical formulation for clinical use.

Conclusion

Tenofovir-C3-O-C15-CF3 ammonium represents a promising advancement in the development of long-acting antiretroviral therapies. Its significantly enhanced in vitro metabolic stability suggests the potential for a reduced dosing frequency, which could improve patient adherence and treatment outcomes. While detailed public data remains scarce, the foundational knowledge of Tenofovir and the principles of lipid-based prodrug design provide a strong basis for its continued investigation and development. The scientific community awaits further publications to fully characterize the therapeutic potential of this novel compound.

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References

- 1. Tenofovir-C3-O-C15-CF3 ammonium - Protheragen [protheragen.ai]

- 2. medchemexpress.com [medchemexpress.com]
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